molecular formula C10H7N3O2S B035429 2-(4-Nitrophenylthio)pyrimidine CAS No. 19581-24-9

2-(4-Nitrophenylthio)pyrimidine

Cat. No. B035429
M. Wt: 233.25 g/mol
InChI Key: VFZRGLKTZAKXCP-UHFFFAOYSA-N
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Patent
US04973599

Procedure details

A mixture of 1.12 g (10 mmoles) of 2-mercaptopyrimidine, 1.4 (10 mmoles) of 1-fluoro-4-nitrobenzene, 0.5 of potassium hydroxide and 10 ml of dimethylsulfoxide were heated at 120°-130° C. for 6 hours and then cooled. After pouring into a mixture of ice, water and sodium chloride the mixture was allowed to stand for 30 minutes and then filtered. The solid was washed with water, air dried and chromatographed on silica gel using ethyl acetate/hexane (1:1 by volume) as the eluent. The fractions containing the product were combined and concentrated to give 1 g (43%) of the product as yellow rods, mp 103°-104° C.
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
1.4
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.[OH-].[K+].[Cl-].[Na+]>O.CS(C)=O>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]([S:1][C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:10][CH:11]=1)([O-:17])=[O:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
SC1=NC=CC=N1
Name
1.4
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated at 120°-130° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
ADDITION
Type
ADDITION
Details
The fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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